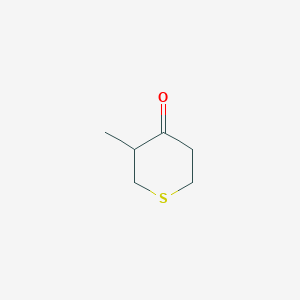

3-methyldihydro-2H-thiopyran-4(3H)-one

描述

Structural Context within Heterocyclic Ketone Systems

3-Methyldihydro-2H-thiopyran-4(3H)-one, also known as 3-methyl-4-thianone, is a six-membered heterocyclic compound containing a sulfur atom at position 1, a ketone group at position 4, and a methyl substituent at position 3 of the saturated ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 38486-22-5 | cymitquimica.comallbiopharm.com |

| Molecular Formula | C6H10OS | allbiopharm.com |

| Molecular Weight | 130.21 g/mol | cymitquimica.com |

The presence of the sulfur atom and the ketone functionality imparts distinct chemical reactivity to the molecule. The sulfur atom can influence the stereochemical outcome of reactions at adjacent centers and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties and reactivity of the ring system. bldpharm.com The ketone allows for a wide range of classical carbonyl chemistry, including enolate formation, aldol (B89426) reactions, and nucleophilic additions. The methyl group at the C3 position introduces a stereocenter, making the molecule chiral and a valuable precursor for stereoselective syntheses.

Significance of Thiopyranone Scaffolds in Organic Synthesis

Thiopyranone scaffolds are of considerable interest in organic synthesis due to their prevalence in various biologically active molecules and their utility as versatile synthetic intermediates. acs.org The thioether and ketone functionalities within the six-membered ring provide multiple sites for chemical modification.

The hetero-Diels-Alder reaction is a powerful tool for the construction of thiopyran rings, offering a direct route to these six-membered heterocycles with high stereoselectivity. acs.org Furthermore, the thiopyranone core can be elaborated into a variety of other cyclic and acyclic structures. For instance, the ring can be opened, or the sulfur and ketone functionalities can be used to direct the formation of new rings, leading to complex polycyclic systems. researchgate.net

Overview of Research Directions and Applications in Complex Molecule Synthesis

Research involving thiopyranone derivatives is often directed towards the synthesis of natural products and pharmaceutically relevant compounds. The inherent functionalities of the thiopyranone ring serve as handles for the introduction of diverse substituents and for the construction of intricate molecular frameworks.

Role as a Key Synthetic Intermediate

While specific research detailing the use of this compound as a key synthetic intermediate is limited, the broader class of 3-alkyl-4-thianones has been utilized in the synthesis of more complex molecules. A general method for the preparation of 3-alkyl-4-thianones involves the alkylation of a β-keto ester precursor followed by decarboxylation. researchgate.net This approach provides access to compounds like this compound.

These 3-alkylated thiopyranones can then serve as building blocks. For example, they can undergo further alkylation, reduction of the ketone, or reactions at the sulfur atom. The oxidation of the sulfur to a sulfone significantly activates the adjacent methylene (B1212753) group, facilitating further functionalization. bldpharm.com For instance, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a related compound, has been employed as a versatile building block for the synthesis of novel thiopyran-based heterocyclic systems through multicomponent reactions. bldpharm.com

The general reactivity of the thiopyranone scaffold suggests that this compound could be a valuable intermediate for the synthesis of compounds where a stereodefined methyl-substituted carbon chain is required. The combination of the chiral center and the reactive ketone and thioether functionalities makes it a potentially useful starting material for the asymmetric synthesis of complex targets.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methyl-4-thianone |

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide |

| 3-Alkyl-4-thianones |

Structure

3D Structure

属性

IUPAC Name |

3-methylthian-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXJDUOHUJITMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517599 | |

| Record name | 3-Methylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38486-22-5 | |

| Record name | 3-Methylthian-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyldihydro 2h Thiopyran 4 3h One and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Approaches

The controlled synthesis of specific enantiomers and diastereomers of 3-methyldihydro-2H-thiopyran-4(3H)-one is paramount. Modern organic synthesis has provided several powerful strategies to achieve this, focusing on creating chiral centers with high fidelity.

Silyl (B83357) Enol Ether Prins Cyclization for Substituted Tetrahydropyran-4-ones and Analogues

A highly effective method for the diastereoselective synthesis of six-membered heterocyclic ketones is the silyl enol ether Prins cyclization. While extensively studied for tetrahydropyran-4-ones, the principles are directly applicable to their thio-analogues like this compound. This reaction involves the condensation of a hydroxy-substituted silyl enol ether with an aldehyde, promoted by a Lewis acid, to generate an oxocarbenium ion (or a thiocarbenium ion analogue). beilstein-journals.orgnih.gov This intermediate is then trapped intramolecularly by the silyl enol ether to form the heterocyclic ring. beilstein-journals.org The process is notable for its ability to form new carbon-carbon and carbon-heteroatom bonds, often creating a quaternary center with excellent diastereoselectivity. nih.govfigshare.com

The silyl enol ether Prins cyclization demonstrates broad substrate scope and tolerance for a variety of functional groups, making it a versatile synthetic tool. acs.orgescholarship.org The reaction is compatible with both aliphatic and conjugated aldehydes, with conjugated aldehydes often providing cleaner products and higher yields due to the formation of resonance-stabilized oxocarbenium ion intermediates. acs.org

Key functional groups tolerated in this cyclization include:

Free aliphatic and aromatic alcohols. acs.org

Esters. acs.org

Aryl halides. acs.org

The modular nature of the synthesis allows for substitution at every carbon atom of the heterocyclic core. acs.org For instance, studies on tetrahydropyran-4-one synthesis, an oxygen-containing analogue of the target compound, have successfully incorporated various substituents, demonstrating the method's flexibility. acs.org The reaction can proceed with high yields, in some cases up to 97%. nih.govfigshare.com

Table 1: Substrate Scope in Silyl Enol Ether Prins Cyclization for Tetrahydropyran-4-one Analogues

| Entry | Aldehyde | Hydroxy Silyl Enol Ether Substituent | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | 3,3-Dimethyl | 2-Phenyl-3,3-dimethyltetrahydropyran-4-one | 95 | >95:5 |

| 2 | Crotonaldehyde (B89634) | 3,3-Dimethyl | 2-(Prop-1-en-1-yl)-3,3-dimethyltetrahydropyran-4-one | 97 | >95:5 |

| 3 | Acetaldehyde | 3,3-Dimethyl | 2,3,3-Trimethyltetrahydropyran-4-one | 85 | >95:5 |

This table presents data from analogous tetrahydropyran-4-one syntheses to illustrate the scope and efficiency of the methodology. beilstein-journals.orgacs.org

The stereochemical outcome of the silyl enol ether Prins cyclization is a key feature, generally proceeding through a chair-like transition state to yield predominantly cis-2,6-disubstituted products. nih.govacs.org The diastereoselectivity is influenced by the substituents on the silyl enol ether. acs.org

When the C-3 position is dimethyl-substituted, typically only a single diastereomer is observed. acs.org However, with unsymmetrical silyl enol ethers, such as those that would lead to a single methyl group at the C-3 position (as in this compound), a mixture of cis and trans diastereomers can be formed. acs.org For example, the reaction of a hydroxy silyl enol ether with crotonaldehyde can lead to a 4.1:1.0 ratio of 2,6-cis and 2,6-trans products. acs.orgbeilstein-journals.org The Z-configuration of the enol ether in the chair-like transition state dictates the formation of the quaternary stereocenter at C-3. acs.org The less bulky substituent at the R3 position is placed in the axial position in the newly formed ring, consistent with the expected transition state geometry. acs.org

Organocatalytic Strategies for Asymmetric Transformations Involving Cyclic Ketones

Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful tool for the synthesis of enantioenriched cyclic ketones. researchgate.netmdpi.com These strategies often involve the activation of the substrate through the formation of transient species like iminium ions or enamines. mdpi.comsemanticscholar.org

For a substrate like this compound, or its unsaturated precursor, organocatalytic 1,4-conjugate addition (Michael addition) represents a fundamental bond-forming reaction. researchgate.net Chiral amines, such as proline and its derivatives, can catalyze the addition of various carbon and heteroatom nucleophiles to α,β-unsaturated cyclic ketones with high enantioselectivity. researchgate.netsemanticscholar.org

The mechanism typically involves the catalyst activating the electrophile (the unsaturated ketone) by forming a chiral iminium ion, which then reacts with the nucleophile. mdpi.com Alternatively, the catalyst can activate the nucleophile. These interactions occur within a chiral environment, directing the stereochemical outcome of the reaction. researchgate.netsemanticscholar.org This approach has been successfully applied to the enantioselective addition of malonates, nitroalkanes, and other nucleophiles to various cyclic enones. researchgate.net

Multicomponent Reactions in Thiopyran-4-one Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. erciyes.edu.tryoutube.com Several MCRs have been developed for the synthesis of thiopyran derivatives. thieme-connect.com

One such approach involves the one-pot reaction of dialkyl acetylenedicarboxylates, arylisothiocyanates, and α-bromoketones in the presence of triphenylphosphine (B44618) to yield 2H-thiopyran derivatives. thieme-connect.com While this specific example leads to a different substitution pattern, it highlights the potential of MCRs to rapidly assemble the thiopyran core.

The Mannich reaction is a classic method for synthesizing β-amino-carbonyl compounds. nih.gov Its three-component variant, involving a ketone, an aldehyde, and an amine, is a powerful tool for creating complex molecules in a single step. nih.gov In the context of thiopyran-4-one systems, catalytic asymmetric Mannich reactions can be employed to introduce an amino-substituted side chain at the C-3 position with high stereocontrol.

Research on the analogous tetrahydro-4-pyranone system has shown that catalytic quantities of a cobalt complex can efficiently promote the three-component Mannich reaction between the ketone, various aromatic aldehydes, and aniline (B41778) derivatives. scilit.comresearchgate.net These reactions proceed rapidly at room temperature, providing high yields of the corresponding 3-substituted products. researchgate.net Crucially, spectroscopic and X-ray crystallographic analyses have confirmed the formation of anti-diastereomers as the major or sole products. researchgate.net The proposed mechanism involves the formation of an enol from the ketone, which then adds to an imine intermediate in a preferred orientation to yield the anti product. researchgate.net This high diastereoselectivity is a significant advantage for constructing specific stereoisomers.

Table 2: Anti-Selective Three-Component Mannich Reaction in Tetrahydro-4-pyranone System

| Entry | Aldehyde | Aniline Derivative | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | 3-(Phenyl(phenylamino)methyl)tetrahydro-4H-pyran-4-one | 92 | >99:1 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 3-((4-Chlorophenyl)(phenylamino)methyl)tetrahydro-4H-pyran-4-one | 95 | >99:1 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 3-((4-Methoxyphenyl)(phenylamino)methyl)tetrahydro-4H-pyran-4-one | 94 | >99:1 |

This table presents data from analogous tetrahydro-4-pyranone syntheses to illustrate the anti-selectivity and efficiency of the Mannich reaction. researchgate.net

Cyclization and Ring-Forming Reactions

The formation of the thiopyranone core is a critical step in the synthesis of the title compound. Various cyclization strategies can be employed, with intramolecular reactions being particularly prominent.

Intramolecular Friedel-Crafts Type Cyclizations for Sulfides

The intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones by using a Lewis acid to promote the cyclization of a molecule containing both an aromatic ring and an acyl group (or a precursor like a carboxylic acid). masterorganicchemistry.com This reaction typically involves the formation of an acylium ion, which then attacks the electron-rich aromatic ring to form a new carbon-carbon bond, closing the ring. This technique is particularly useful for synthesizing bicyclic or polycyclic compounds. masterorganicchemistry.com

While commonly applied to aromatic systems, such as in the synthesis of thiochromones (benzannulated thiopyranones), its application to purely aliphatic sulfides to form a simple monocyclic thiopyranone ring is less conventional. oclc.org In theory, a suitably substituted carboxylic acid or acyl chloride with a sulfide (B99878) in the chain could be induced to cyclize. The process would involve converting the carboxylic acid to a more reactive species like an acyl chloride, which then, in the presence of a Lewis acid such as AlCl₃, would form an electrophilic center for the intramolecular attack. However, the nucleophilicity of a simple sulfide is lower than that of an activated aromatic ring, presenting a potential challenge. For the synthesis of the parent compound, tetrahydro-4H-thiopyran-4-one, other methods like the Dieckmann condensation are more established. researchgate.net

Aldol (B89426) Reactions in Dihydrothiopyranone Synthesis

Aldol reactions are a cornerstone of carbon-carbon bond formation and are pivotal for introducing substituents, such as the methyl group in this compound, and for controlling stereochemistry. nih.govnih.gov Starting with the precursor tetrahydro-4H-thiopyran-4-one, aldol reactions allow for the rapid assembly of stereochemically diverse products. usask.ca

The stereochemical outcome of the aldol reaction can be directed by carefully selecting the reaction conditions, including the metal enolate and the promoter used. researchgate.net Research has shown that reactions involving lithium, boron, magnesium, and titanium enolates of tetrahydro-4H-thiopyran-4-one can yield different diastereomers of the aldol adduct with high selectivity. researchgate.net For instance, the TiCl₄-promoted reaction of the corresponding silyl enol ether with an aldehyde can provide the syn adduct with excellent selectivity, whereas using an "amine-free" lithium enolate can favor the anti diastereomer. researchgate.net This control is crucial for accessing specific stereoisomers of substituted dihydrothiopyranones.

Proline-catalyzed asymmetric aldol reactions represent a significant advance, enabling the enantioselective synthesis of thiopyranone derivatives. usask.ca This organocatalytic approach can facilitate dynamic kinetic resolution, providing access to enantiomerically pure polypropionate synthons from racemic aldehydes. usask.ca

Table 1: Diastereoselectivity in Aldol Reactions of Tetrahydro-4H-thiopyran-4-one Enolates This table summarizes the influence of reaction conditions on the diastereomeric outcome of aldol reactions with a model aldehyde, as described in the literature. researchgate.net

| Enolate/Promoter | Predominant Adduct Stereochemistry | Diastereomeric Ratio (syn:anti or anti:syn) |

| TiCl₄-promoted Silyl Enol Ether | syn (Felkin) | 16:1 |

| "Amine-free" Li Enolate | anti (Felkin) | 9:1 |

| MgBr₂·OEt₂-promoted Silyl Enol Ether | syn (anti-Felkin) | 3:1 |

Methodological Innovations in Synthesis

Modern synthetic chemistry increasingly focuses on improving reaction efficiency, safety, and scalability. Innovations in continuous flow techniques and the optimization of multi-step syntheses are at the forefront of this evolution.

Continuous Flow Synthesis Techniques for Cyclic α-Diazo-β-keto Sulfoxides

Continuous flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous reagents. mdpi.comuc.pt This technology has been successfully applied to the synthesis of cyclic α-diazo-β-keto sulfoxides, which are versatile synthetic intermediates.

The synthesis involves a diazo transfer reaction to a β-keto sulfoxide (B87167) precursor. When conducted in a continuous flow system, this process leads to higher yields, shorter reaction times, and a greatly improved safety profile compared to batch conditions. [Original prompt citation 7] The ability to generate and immediately use reactive intermediates like diazo compounds minimizes the risks associated with their accumulation. This methodology has been successfully applied to monocyclic β-keto sulfoxides, demonstrating its potential for creating functionalized thiopyranone derivatives, which could then be transformed into various target molecules. [Original prompt citation 7] The productivity and space-time yield of such continuous flow processes can surpass batch methods by an order of magnitude or more. d-nb.info

Optimized Reaction Conditions and Scalability in Multi-step Syntheses

The efficient, large-scale production of the core structure, tetrahydro-4H-thiopyran-4-one, is essential for the synthesis of its derivatives. sigmaaldrich.cn An optimized and scalable multi-step synthesis has been reported, achieving a yield of over 75%. researchgate.net

This high-yield process involves two main stages:

Dieckmann Condensation : Dimethyl 3,3'-thiobispropanoate is treated with sodium methoxide (B1231860) (generated in situ) in tetrahydrofuran (B95107) (THF) to induce an intramolecular cyclization, forming methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. researchgate.net

Decarboxylation : The resulting β-keto ester is then hydrolyzed and decarboxylated by refluxing in 10% aqueous sulfuric acid to yield the final product, tetrahydro-4H-thiopyran-4-one. researchgate.net

The optimization of this procedure, particularly the in situ generation of the base, avoids disadvantages associated with other methods and allows for successful execution on a large scale (e.g., 200 g scale), making the precursor for this compound readily accessible. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Methyldihydro 2h Thiopyran 4 3h One

Carbonyl Group Transformations

The carbonyl group in 3-methyldihydro-2H-thiopyran-4(3H)-one is the principal site for a variety of chemical modifications, including nucleophilic additions and the formation of a range of derivatives through reactions with electrophiles.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. The stereochemical outcome of these additions is influenced by the conformational preferences of the thiopyran ring and the steric hindrance imposed by the methyl group at the C-3 position.

Hydride Reduction: The reduction of the carbonyl group in cyclic ketones, such as this compound, with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) leads to the formation of the corresponding secondary alcohol, 3-methyltetrahydro-2H-thiopyran-4-ol. The stereoselectivity of this reduction is a subject of considerable interest. For the related 3-halogenothiochroman-4-ones, borohydride reduction has been shown to yield the cis-alcohol, where the incoming hydride attacks from the less hindered face of the molecule. rsc.org In the case of 3-methylcyclohexanone, reduction with NaBH₄ typically results in a mixture of diastereomeric alcohols, with the stereochemical outcome being influenced by factors such as torsional and steric strain in the transition state. chemicalbook.com It is proposed that for 3-substituted cyclic ketones, the approach of the hydride reagent is directed by the need to minimize steric interactions with the substituent and the axial hydrogens of the ring.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl group provides a direct route to tertiary alcohols. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. The stereochemistry of the addition is again dependent on the conformational bias of the thiopyran ring and the nature of the incoming nucleophile.

Electrophilic Reactivity and Derivative Formation

The carbonyl group can also react with various electrophiles, often after initial nucleophilic attack at the carbonyl oxygen, to form a variety of derivatives. These reactions are useful for characterization and for the further functionalization of the molecule.

Formation of Imines and Enamines: The reaction of this compound with primary amines leads to the formation of imines (Schiff bases), while reaction with secondary amines yields enamines. These reactions are typically catalyzed by acid and involve the initial formation of a carbinolamine intermediate followed by dehydration.

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These crystalline derivatives are often used for the characterization of ketones.

Oxidation and Reduction Pathways

The sulfur atom in the thiopyran ring introduces additional reactivity, allowing for oxidation to sulfoxides and sulfones. These transformations can significantly alter the chemical and physical properties of the molecule.

Oxidation to Sulfoxides and Sulfones: The sulfur atom in the thiopyran ring can be selectively oxidized. For instance, the oxidation of 3,5-dimethyltetrahydro-4H-thiopyran-4-one with one equivalent of hydrogen peroxide has been reported to yield the corresponding sulfoxide (B87167). google.com The use of stronger oxidizing agents or a stoichiometric excess of the oxidant can lead to the formation of the sulfone. google.com A variety of reagents can be employed for the oxidation of sulfides to sulfoxides and sulfones, with control over the oxidation state often being achievable by careful selection of the reagent and reaction conditions. The oxidation of the sulfur atom increases its electron-withdrawing nature, which can influence the reactivity of the rest of the molecule.

Reduction of the Carbonyl Group: As discussed in section 3.1.1, the carbonyl group can be readily reduced to a hydroxyl group using hydride reducing agents. The stereochemical outcome is a key consideration in these reactions. chemicalbook.com

Substitution Reactions at Electrophilic Centers

The presence of α-hydrogens to the carbonyl group allows for the formation of enolates, which can then react with various electrophiles in α-substitution reactions.

α-Halogenation: In the presence of an acid or base catalyst, this compound can undergo halogenation at the α-carbon. Under acidic conditions, the reaction proceeds through an enol intermediate, while under basic conditions, an enolate is the reactive species. The regioselectivity of this reaction is influenced by the substitution pattern of the ring.

Alkylation: The formation of an enolate, typically using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), allows for the introduction of alkyl groups at the α-position via reaction with alkyl halides.

Mechanistic Investigations of Selective Transformations

Understanding the mechanisms of the reactions of this compound is crucial for controlling the stereochemical outcome of its transformations.

Transition State Analysis in Stereoselective Reactions

Computational studies on the hydride reduction of substituted cyclic ketones provide valuable insights into the factors governing stereoselectivity. For cyclohexanones, the Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic attack on the carbonyl group. This model considers the steric and electronic effects of the substituents on the ring in the transition state.

For the reduction of 3-substituted cyclic ketones, the preferred direction of hydride attack is determined by the balance of several factors, including:

Torsional Strain (Bürgi-Dunitz trajectory): The nucleophile approaches the carbonyl carbon at an angle of approximately 107°, and the transition state seeks to minimize eclipsing interactions.

Steric Hindrance: The approach of the hydride from the face of the ring bearing a sterically demanding substituent is disfavored.

Conformational Effects: The thiopyran ring can exist in various conformations, such as chair and boat forms. The relative energies of the transition states leading from these different conformations will determine the product distribution. Computational studies on the hydride reduction of piperidones have highlighted the potential role of twist-boat conformers in influencing the facial selectivity of the reaction.

In the case of this compound, the methyl group at the C-3 position will play a significant role in directing the stereochemical outcome of nucleophilic additions to the carbonyl group. The chair conformation of the ring is expected to be the most stable, and the methyl group can occupy either an axial or equatorial position. The relative stability of these conformers and the transition states for nucleophilic attack will ultimately determine the major diastereomeric product. Theoretical calculations on the reduction of substituted cyclopropyl (B3062369) ketones have shown that the stereoselectivity can be high when the substrate has a bulky substituent, with the hydride attacking from the less-hindered face of the more stable conformer.

Spectroscopic and Advanced Analytical Characterization of 3 Methyldihydro 2h Thiopyran 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-methyldihydro-2H-thiopyran-4(3H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the molecular framework, connectivity, and the stereochemical arrangement of atoms.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the primary methods for determining the basic structure of this compound.

In the ¹H NMR spectrum , the chemical shift (δ) of each proton is influenced by its local electronic environment. Protons adjacent to the electron-withdrawing sulfur atom and the carbonyl group are expected to be deshielded and appear at a lower field (higher ppm values). For instance, the protons on the carbon atoms alpha to the sulfur (C2 and C6) and the carbonyl group (C5) would resonate at a lower field than typical alkane protons. The methyl group at the C3 position would appear as a doublet, coupled to the adjacent methine proton. The multiplicity of the signals (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, which is crucial for establishing the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ at C3 | ~1.1 (d) | ~15 |

| H at C2 | ~2.8-3.0 (m) | ~35 |

| H at C3 | ~2.5-2.7 (m) | ~45 |

| H at C5 | ~2.6-2.8 (m) | ~40 |

| H at C6 | ~2.9-3.1 (m) | ~30 |

| C=O at C4 | - | ~210 |

For more complex derivatives of this compound or to resolve ambiguities in the 1D spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically on adjacent carbon atoms. This allows for the tracing of the proton connectivity throughout the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful method for definitively assigning the ¹H and ¹³C signals to their respective atoms in the molecule.

For complex stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used. This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry of substituents on the thiopyran ring.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of this compound, which has a molecular formula of C₆H₁₀OS. allbiopharm.com The exact mass can be used to confirm the identity of the compound and to distinguish it from isomers.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For example, cleavage alpha to the carbonyl group is a common fragmentation pathway for ketones. The McLafferty rearrangement is another potential fragmentation mechanism if the structural requirements are met. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. For comparison, the mass spectrum of tetrahydro-4H-pyran-4-one shows characteristic peaks that can be attributed to specific fragmentation pathways of the pyranone ring. nist.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (C₆H₁₀OS)⁺ | 130.0452 |

| [M+H]⁺ (C₆H₁₁OS)⁺ | 131.0529 |

| [M+Na]⁺ (C₆H₁₀NaOS)⁺ | 153.0351 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the most characteristic absorption band in the IR spectrum would be due to the carbonyl (C=O) group. This typically appears as a strong, sharp peak in the region of 1715-1700 cm⁻¹. The C-S bond stretching vibration is generally weak and appears in the fingerprint region, making it less diagnostic. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2950-2850 cm⁻¹. The presence and position of these absorption bands provide clear evidence for the key functional groups in the molecule. For instance, the IR spectrum of 3-hydroxy-2-methyl-4H-pyran-4-one clearly shows the characteristic carbonyl and hydroxyl group absorptions. chemicalbook.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C-H (alkane) | 2950-2850 |

| C=O (ketone) | 1715-1700 |

| C-S | 700-600 (weak) |

X-ray Crystallography for Solid-State Structure and Conformation

Studies on related thiopyran derivatives have shown that the thiopyran ring can adopt various conformations depending on the substituents. For example, in some 2-amino-3-cyano-4H-thiopyran derivatives, the thiopyran ring adopts a flattened boat conformation. nih.gov The determination of the crystal structure of this compound would provide invaluable information on its solid-state conformation and intermolecular interactions, such as hydrogen bonding if suitable functional groups are present in derivatives.

Analysis of Thiopyranone Ring Conformations (e.g., chair-like)

Detailed research findings and data tables on the specific ring conformation of this compound are not available in the public domain. Analysis of related, but structurally different, thiopyran systems suggests that the ring can adopt various conformations, including chair and boat forms. researchgate.netresearchgate.net The presence and position of the methyl group on the thiopyranone ring would be expected to significantly influence the preferred conformation to minimize steric strain, but specific experimental data is required for a definitive analysis.

Hydrogen Bonding Patterns in Crystal Packing

Specific information regarding the hydrogen bonding patterns in the crystal structure of this compound is not available. The molecule contains a carbonyl group which can act as a hydrogen bond acceptor. In the solid state, it is plausible that weak C-H···O hydrogen bonds could be formed, influencing the crystal packing. However, without crystallographic data, the nature and geometry of any such interactions remain speculative. Studies on other molecules containing pyran rings have shown the presence of intermolecular hydrogen bonds that create specific packing motifs. nih.gov

Applications in Advanced Organic and Medicinal Chemistry

Role as a Building Block in Complex Organic Molecule Synthesis

Heterocyclic compounds such as pyrans and thiopyrans are widely recognized as important building blocks in organic synthesis. nih.gov The parent compound, tetrahydro-4H-thiopyran-4-one, is considered a useful reagent for the synthesis of various thiopyran-containing compounds. researchgate.netresearchgate.net The preparation of this key intermediate in high yield facilitates its use in more complex synthetic pathways, such as in aldol (B89426) reactions for the rapid assembly of polypropionate synthons. researchgate.netresearchgate.net

The reactivity of the keto-group and the adjacent carbons in the 3-methyldihydro-2H-thiopyran-4(3H)-one scaffold allows for a variety of chemical transformations. These reactions enable chemists to introduce new functional groups and build intricate molecular frameworks. For example, related 4-pyrone structures can be modified through reactions like 1,6-conjugate addition or cycloaddition to create novel conjugated systems. nih.gov This versatility establishes such heterocyclic ketones as foundational starting materials for constructing larger, more complex molecules with potential applications in materials science and medicinal chemistry. mdpi.commdpi.com

Medicinal Chemistry Applications and Drug Discovery

The thiopyran motif is a structural component found in various biologically active compounds, and its analogues are frequently explored in drug design. researchgate.netnih.gov The concept of "privileged structures," where a single molecular scaffold can provide useful ligands for diverse biological receptors, applies to many heterocyclic systems. nih.gov Researchers in medicinal chemistry often synthesize libraries of compounds based on a central scaffold like a thiopyran to screen for various biological activities, potentially leading to the discovery of new drug candidates. nih.govnih.gov

The synthesis of natural products and their analogues is a critical area of research that drives innovation in organic chemistry and can lead to new therapeutic agents.

Lasonolide A is a marine-derived macrolide that has demonstrated significant antitumor activity against various cancer cell lines. nih.govnih.gov Its complex structure features two tetrahydropyran (B127337) rings, which are crucial for its biological function. nih.govillinois.edu The total synthesis of Lasonolide A is a significant challenge that has been undertaken by multiple research groups. nih.govorganic-chemistry.org

The established syntheses of (-)-Lasonolide A focus on the construction of its tetrahydropyran (oxygen-containing) rings. nih.govorganic-chemistry.org A key strategy in these syntheses involves the use of an engineered enzyme to perform a dynamic kinetic reduction of a β-ketoester, which establishes the precise stereochemistry of the tetrahydropyran ring. nih.govnih.govillinois.edu While the natural product contains tetrahydropyran rings, the study of structurally related analogues containing a thiopyran (sulfur-containing) ring, such as this compound, is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially develop new compounds with improved properties.

Following the successful synthesis of a complex natural product or its analogues, a crucial next step is to understand its mechanism of action. For Lasonolide A, biological studies using the synthetically derived material are underway to further elucidate how it exerts its antitumor effects. nih.gov In the broader field of thio-containing compounds, research into the mechanism of action is a key focus. For example, detailed studies have been conducted to understand how thiopeptide antibiotics like thiostrepton (B1681307) bind to their biological target, the bacterial ribosome, to inhibit its function. nih.gov Such investigations, which can involve a combination of molecular docking, molecular dynamics simulations, and experimental assays, are essential for the rational design of new and more effective drugs. nih.gov

A central theme in medicinal chemistry is the exploration of how a molecule's structure relates to its biological activity. mdpi.com By systematically modifying a core structure, chemists can identify the key features responsible for its therapeutic effects. nih.govnih.gov

For heterocyclic compounds, including thiopyran derivatives, structure-activity relationship (SAR) studies are vital for optimizing biological potency. mdpi.comresearchgate.net For instance, research on pyridine-connected 2H-thiopyran derivatives showed that the presence of specific substituents, such as a methoxy (B1213986) group, contributed to high larvicidal and nematicidal activities. researchgate.net Similarly, studies on other pyran-containing structures have demonstrated that the addition or modification of substituents can significantly enhance antioxidant or antiproliferative activity. mdpi.commdpi.com This systematic approach allows for the rational design of more potent and selective compounds. mdpi.com

A significant area of investigation for heterocyclic ketones is their potential as antimicrobial agents. sapub.orgeurjchem.com Numerous studies have reported the synthesis of novel thiopyran derivatives and other cyclic ketones that exhibit promising activity against various bacterial and fungal pathogens. nih.govjksus.orgnih.gov

One study detailed the synthesis of a series of derivatives where a 2H-thiopyran ring was connected to a pyrimidine-2,4-dione moiety. jksus.org Several of these new hybrid molecules displayed significant antimicrobial and antifungal activity. jksus.org For example, one of the most active compounds, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, showed broad activity against both Gram-positive and Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 8 µg/mL. jksus.org The same compound was particularly potent against the fungus Candida albicans, with an MIC value of 0.25 µg/mL. jksus.org Other research has also shown that certain cyclic ketones possess significant antibacterial activity against strains like P. aeruginosa, S. aureus, and B. subtilis. sapub.org

Table 1: Antimicrobial Activity of Selected Thiopyran Derivatives and Related Cyclic Ketones

| Compound/Derivative Class | Test Organism | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | 8 | jksus.org |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Klebsiella pneumoniae | 8 | jksus.org |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Escherichia coli | 8 | jksus.org |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | 0.25 | jksus.org |

| Substituted Cyclic Ketones (General) | P. aeruginosa | 0.30 - 0.45 | sapub.org |

| Substituted Cyclic Ketones (General) | S. aureus | 0.25 - 0.45 | sapub.org |

| Substituted Cyclic Ketones (General) | B. subtilis | 0.20 - 0.45 | sapub.org |

Exploration of Biological Activity and Structure-Activity Relationships

Enzyme Recruitment and Biocatalysis for Derivative Synthesis

The enzymatic transformation of complex molecules is a cornerstone of green chemistry, offering high selectivity and efficiency under mild conditions. acs.org For a substrate like this compound, biocatalysis could be employed to generate a variety of chiral derivatives, which are of significant interest in medicinal chemistry due to the prevalence of sulfur-containing heterocycles in bioactive compounds. researchgate.netsci-hub.se

Design of In Vivo Synthetic Pathways

The construction of in vivo synthetic pathways enables the production of valuable chemicals from simple feedstocks within a microbial host. While no specific in vivo pathway has been published for the synthesis of this compound derivatives, the general approach would involve the heterologous expression of a series of enzymes to build the molecule step-by-step.

The design of such a pathway would theoretically begin with a readily available precursor, which would be sequentially modified by enzymes recruited from various organisms or engineered for the specific purpose. For instance, the synthesis of other heterocyclic compounds has been achieved by expressing enzymes like ketoreductases (KREDs) and glucose dehydrogenases (GDHs) in a host organism like E. coli to drive specific reduction steps. rsc.org The development of a pathway for a thiopyranone derivative would require the identification or engineering of enzymes capable of forming the C-S-C bonds of the thiopyran ring and then performing stereoselective modifications. The creation of novel, non-natural polyketides through the heterologous expression of diverse tailoring enzymes in model microorganisms is a testament to the potential of such synthetic biology approaches. mdpi.com

Enzyme Engineering for Non-Natural Transformations

The native enzymatic repertoire of microorganisms may not be suitable for non-natural substrates like this compound. Therefore, enzyme engineering, particularly through directed evolution and computational design, becomes crucial for creating biocatalysts with desired activity and selectivity. rsc.org

A primary target for enzymatic modification of the thiopyranone would be the ketone group, which could be stereoselectively reduced to a hydroxyl group by a ketoreductase (KRED). This would create chiral alcohol derivatives, which are valuable building blocks. However, research on analogous sulfur-containing heterocyclic ketones highlights the significant challenges. For example, a study on the enzymatic reduction of five-membered heterocyclic ketones by Candida parapsilosis carbonyl reductases (CpRCR) showed that while dihydrofuran-3(2H)-one (DHF) was readily reduced to the corresponding (S)-alcohol with high enantiomeric excess, the structurally similar dihydrothiophen-3(2H)-one (DHT) was completely unreactive under the same conditions. mdpi.com

This stark difference in reactivity is attributed to subtle molecular interactions within the enzyme's active site. Molecular dynamics simulations suggested that hydrophobic interactions with key residues like L119 and W286 are critical for substrate binding and positioning for catalysis. mdpi.com This finding underscores that the presence of a sulfur atom in the heterocyclic ring can dramatically alter the substrate's interaction with the enzyme compared to its oxygen-containing counterpart.

Therefore, to develop an effective biocatalyst for this compound, protein engineering would be essential. Techniques such as site-directed mutagenesis or directed evolution could be used to modify the active site of a known KRED to better accommodate the thiopyranone scaffold. The goal would be to optimize the shape and electronic environment of the binding pocket to facilitate the productive binding of the non-natural substrate. mdpi.com The successful engineering of KREDs for a wide range of other prochiral ketones demonstrates the feasibility of this approach for generating highly stereoselective biocatalysts for industrial applications. rsc.orgnih.gov

Table 1: Michaelis-Menten Kinetic Parameters for CpRCR-catalyzed Reduction of Heterocyclic Ketones

| Substrate | kcat (s-1) | Km (mM) | kcat/Km (mM-1s-1) | Reactivity |

| Dihydrofuran-3(2H)-one (DHF) | 2.75 ± 0.11 | 1.15 ± 0.07 | 2.39 | Active |

| Dihydrothiophen-3(2H)-one (DHT) | Not Observed | Not Observed | Not Observed | Unproductive |

| Data sourced from a study on Candida parapsilosis carbonyl reductases, highlighting the differential reactivity of structurally similar oxygen- and sulfur-containing heterocyclic ketones. mdpi.com |

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to investigate the dynamics and structural features of 3-methyldihydro-2H-thiopyran-4(3H)-one at an atomic level.

Conformational Analysis of the Thiopyranone Ring System

The six-membered thiopyranone ring is not planar and exists in various conformations. Computational studies on the parent ring, tetrahydro-2H-thiopyran, reveal that the chair conformer is significantly more stable than twist conformers. researchgate.net For instance, calculations have shown the chair conformer to be 5.27 kcal/mol more stable than the 1,4-twist conformer. researchgate.net The energy barrier between the chair and the 2,5-twist conformers proceeds through a transition state calculated to be 9.73 kcal/mol higher in energy than the chair form. researchgate.net

The introduction of a methyl group at the C3 position, as in this compound, introduces new conformational considerations, namely the axial versus equatorial positioning of the methyl group. The relative energies of these conformers can be accurately predicted using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT). For 3-methyltetrahydro-2H-thiopyran, the MP2/6-21G(2d) calculated free energy difference is in excellent agreement with experimental values. researchgate.net Similar to other substituted pyran and thiopyran rings, the 3-methyl derivative is expected to predominantly adopt a chair-like conformation (⁴C₁). nih.gov In this conformation, the methyl group can occupy either an axial or an equatorial position, with the equatorial conformer generally being more stable to minimize steric strain.

Table 1: Calculated Conformational Energies for Substituted Thiopyran Rings

| Substituent | Ring System | Computational Method | Calculated Energy Difference (kcal/mol) |

|---|---|---|---|

| - | Tetrahydro-2H-thiopyran | ab initio | 5.27 (Chair vs. 1,4-Twist) |

| 3-Methyl | Tetrahydro-2H-thiopyran | MP2/6-21G(2d) | 1.46 (Axial vs. Equatorial) |

| 3-tert-Butyl | Tetrahydro-2H-thiopyran | ab initio 6-31G* | 4.54 (Axial vs. Equatorial) |

Prediction of Reactivity and Reaction Pathways

Computational chemistry allows for the prediction of chemical reactivity and the exploration of potential reaction pathways for this compound. The molecule possesses two primary reactive sites: the carbonyl group (C=O) and the sulfur atom. The carbonyl group is susceptible to nucleophilic attack, and its reduction is a key reaction. researchgate.net Theoretical models can map the potential energy surface for reactions such as reduction by hydride reagents, identifying the most likely transition states and product geometries.

Furthermore, the thiopyran ring can participate in cycloaddition reactions. nih.gov DFT calculations can be used to determine the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the feasibility and regioselectivity of such reactions, for instance, in a Diels-Alder type cycloaddition. nih.gov Global reactivity descriptors like electrophilicity and chemical hardness, derived from these calculations, provide a quantitative measure of the molecule's reactivity. ekb.eg

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the molecule's electronic properties, which dictate its chemical behavior.

Electronic Structure Analysis

DFT and other ab initio methods are employed to analyze the electronic structure of thiopyranone derivatives. nih.govmdpi.com These calculations reveal the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. nih.govmdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com

Table 2: Representative Calculated Electronic Properties

| Property | Computational Method | Predicted Value/Characteristic |

|---|---|---|

| HOMO Energy | DFT/B3LYP | High contribution from sulfur lone pairs |

| LUMO Energy | DFT/B3LYP | π* orbital of the C=O group |

| HOMO-LUMO Gap | DFT/B3LYP | Indicator of chemical stability |

| Dipole Moment | DFT/B3LYP | Significant due to C=O and C-S bonds |

Computational Protein Design for Biocatalytic Applications

The field of computational protein design aims to create novel enzymes or redesign existing ones for specific catalytic tasks. nih.govmdpi.com Although no enzyme has been specifically designed for this compound, the methodologies are well-established for creating biocatalysts that could perform stereoselective transformations on this substrate. rsc.org

The process would begin by defining a desired reaction, such as the stereospecific reduction of the ketone or a carbon-sulfur bond cleavage. Using computational tools like Rosetta, an idealized active site is designed around the transition state of the desired reaction. nih.gov This involves placing catalytic residues in the correct orientation to stabilize the transition state. mdpi.com The designed active site is then incorporated into a stable protein scaffold, and the surrounding residues are optimized to maintain the protein's fold and support the catalytic geometry. mdpi.comresearchgate.net The resulting enzyme designs are then evaluated using methods like molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) to assess their stability and catalytic efficiency before experimental validation. mdpi.com This approach has successfully created enzymes for reactions with no natural counterparts, such as the Diels-Alder reaction. mdpi.com

In Silico Screening and Drug Design Methodologies

In silico methods are integral to modern drug discovery and can be applied to identify potential biological activities for this compound and its derivatives. These computational techniques screen large virtual libraries of compounds against biological targets to predict binding affinity and mode. princeton.edu

The process typically involves several stages:

Target Identification and Validation: A biological target, such as an enzyme or receptor implicated in a disease, is chosen. princeton.edu

Virtual Screening: A library of compounds, which could include derivatives of this compound, is computationally docked into the binding site of the target protein. princeton.edumdpi.com Docking algorithms predict the preferred binding orientation and score the interaction, often based on binding energy. princeton.edu

Pharmacophore Modeling: Alternatively, if known active ligands exist, a pharmacophore model can be built that defines the essential three-dimensional arrangement of chemical features required for activity. This model is then used to screen for new compounds that fit these criteria. mdpi.com

ADMET Prediction: Promising candidates from virtual screening are subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness. mdpi.comnih.gov

This rational, computer-aided drug design (CADD) approach significantly accelerates the discovery of lead compounds for further development. nih.govnih.gov

Conclusion and Future Research Directions

Current Challenges in Thiopyranone Chemistry

Despite significant progress, researchers face several hurdles in the synthesis and application of thiopyranone derivatives.

Control of Stereochemistry: A persistent challenge lies in the stereoselective synthesis of substituted thiopyranones. For instance, the oxidation of certain 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones can yield diastereomeric S-oxides, and conclusively determining the axial or equatorial configuration of the oxygen atom can be difficult without definitive analytical methods. nih.gov

Synthesis of Complex Architectures: While many synthetic routes to thiopyranones exist, the construction of more complex molecular frameworks, such as macrocycles incorporating the thiopyranone moiety, can be challenging. nih.gov Ring-closing reactions for macrocyclization often depend heavily on the geometry and size of the linker, presenting synthetic obstacles. nih.gov

Handling of Reactive Intermediates: The synthesis of some thiopyran derivatives involves the use of thioaldehydes as intermediates. nih.gov These species are often unstable and difficult to isolate, necessitating their generation and use in situ. nih.gov Enhancing the stability of such intermediates remains an area of active investigation. nih.gov

Structural Limitations for Biological Activity: Structure-activity relationship (SAR) studies have revealed that biological activity can be highly sensitive to the substitution pattern on the thiopyranone ring. For example, in the development of thiopyran-4-ones as inhibitors for DNA-dependent protein kinase (DNA-PK), the 3- and 5-positions were found to be intolerant to substitution, limiting the scope for structural diversification and optimization. acs.org

Emerging Trends in Synthesis and Application

The field is continuously evolving with innovative synthetic methodologies and novel applications for thiopyranone-based structures.

Multi-Component Reactions: An emerging trend is the use of one-pot, multi-component reactions to construct complex thiopyran systems efficiently. researchgate.net These methods offer significant advantages, including high yields, mild reaction conditions, simple work-up procedures, and scalability, avoiding the need for chromatographic purification. researchgate.net

Advanced Cycloaddition Strategies: The thio-Diels-Alder, or [4+2] cycloaddition, reaction remains a cornerstone for synthesizing the thiopyran ring. nih.gov Modern approaches focus on expanding the scope of this reaction, for instance, by using in situ generated alkene-1-thiones to react with pyrones, forming thiopyran-4-one structures. nih.gov

Use as Versatile Building Blocks: Dihydro-2H-thiopyranone derivatives are increasingly used as versatile synthons for creating more complex heterocyclic systems. A notable example is the use of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide as a key reactant in the base-mediated Dimroth-type click reaction with organic azides to produce novel bicyclic thiopyrano[2,3-d] researcher.liferesearchgate.netnih.govtriazole systems. researchgate.net

Applications in Polymer Chemistry: The reactivity of the thiopyran scaffold is being harnessed in materials science. In one innovative approach, a thio-Diels-Alder reaction was employed to create a dihydro-2H-thiopyran functionalized polyethylene (B3416737) glycol, demonstrating the potential for these reactions in polymer modification and synthesis. nih.gov

Potential for Novel Biologically Active Compounds

The thiopyranone scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. researcher.liferesearchgate.net

Anticancer Agents: Thiopyran derivatives have demonstrated significant potential as anticancer agents. researcher.life Specifically, thiopyran-4-ones have been identified as inhibitors of phosphatidylinositol 3-kinase related kinases, including DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase, which are crucial targets in cancer treatment. acs.org The molecular hybridization of the thiopyran nucleus with other pharmacologically active rings like pyrazole (B372694) is also being explored to create synergistic anticancer effects. nih.gov

Table 1: Inhibitory Activity of Selected Thiopyran-4-ones against DNA-PK This table is based on data from a study on pyranone, thiopyranone, and pyridone inhibitors.

| Compound Type | Substitution | IC₅₀ (μM) against DNA-PK |

| Thiopyran-4-one | 2-morpholino | 0.44 |

| Thiopyran-4-one | 2-morpholino, 6-methyl | 2.5 |

| Thiopyran-4-one | 2-morpholino, 6-phenyl | >50 |

| Data sourced from a 2001 study by Griffin et al. published in the Journal of Medicinal Chemistry. acs.org |

Antimicrobial and Antifungal Activity: The thiopyran framework is integral to compounds with antibacterial and antifungal properties. researcher.life Fused heterocyclic systems incorporating the thiopyran ring have shown moderate to effective action against various microorganisms, including Staphylococcus aureus and Aspergillus fumigatus. ekb.eg The combination of the thiopyran moiety with other heterocycles like thiazole (B1198619) or thiadiazole is a promising strategy for developing new antimicrobial agents. nih.govnih.gov

Antiparasitic Properties: Recent research has highlighted the potential of thiopyran-4-one S-oxides as anti-kinetoplastidal agents. nih.gov These compounds have demonstrated activity against parasites such as Leishmania, suggesting they may interfere with the parasite's redox system. nih.gov

Integration of Interdisciplinary Approaches in Research

Advancements in thiopyranone chemistry are increasingly driven by the convergence of multiple scientific disciplines.

Medicinal Chemistry and Chemical Biology: The development of thiopyranones as kinase inhibitors exemplifies a powerful interdisciplinary approach. acs.org This research combines synthetic organic chemistry to create libraries of compounds, with biochemical assays to screen for biological activity and SAR studies to understand how structural modifications impact potency and selectivity. acs.org

Organic Synthesis and Materials Science: The application of thiopyran synthesis methods to polymer science showcases the integration of these fields. nih.gov Creating novel functionalized polymers using thiopyran chemistry opens up possibilities for new materials with unique properties. nih.gov

Parasitology and Toxicology: The evaluation of thiopyranone derivatives as antiparasitic agents requires a close collaboration between synthetic chemists and biologists. nih.gov This includes in vitro testing against parasites and subsequent toxicological evaluation against host cells, such as macrophages, to determine selectivity and potential therapeutic windows. nih.gov

Computational Chemistry: While synthetic exploration remains central, computational modeling is becoming an indispensable tool. It can be used to rationalize observed regioselectivity in reactions driven by steric effects and to predict the binding of thiopyranone derivatives to biological targets, thereby guiding the design of more potent and selective compounds.

常见问题

Basic Research Questions

Q. What are the key structural features of 3-methyldihydro-2H-thiopyran-4(3H)-one, and how do they influence its chemical reactivity?

- Methodological Answer : The compound features a six-membered thiopyran ring with a ketone group at position 4 and a methyl group at position 2. The sulfur atom in the thiopyran ring enhances electron delocalization, increasing stability compared to oxygen-containing analogs. The methyl group introduces steric effects, influencing regioselectivity in reactions like nucleophilic additions or cyclizations. Structural analogs, such as tetrahydro-4H-thiopyran-4-one, show similar reactivity patterns, where the ketone group participates in condensation reactions .

Q. What are common synthetic routes for this compound?

- Methodological Answer : A one-pot synthesis using addition-cyclization reactions is a validated approach. For example, thiopyran derivatives can be synthesized via base-catalyzed cyclization of α,β-unsaturated ketones with thiols. Catalysts like K2CO3 or DBU (1,8-diazabicycloundec-7-ene) are effective for intramolecular cyclization, achieving yields >80% under mild conditions. This method minimizes side reactions and simplifies purification .

Q. How is the purity of this compound validated in laboratory settings?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are standard techniques. HRMS (ESI-TOF) provides accurate molecular weight confirmation (e.g., [M+H]<sup>+</sup> for C6H10OS: calculated 130.0453, observed 130.0455). NMR analysis resolves stereochemical ambiguities, with characteristic shifts for the thiopyran ring (δ 2.8–3.2 ppm for CH2-S) and ketone (δ 205–210 ppm in <sup>13</sup>C) .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For example, the ketone’s electrophilicity can be quantified using Fukui indices, while the methyl group’s steric impact is assessed via Mulliken charges. Tools like Gaussian or ORCA integrate crystallographic data (e.g., ORTEP-III) to validate predicted geometries .

Q. What contradictions exist in reported biological activities of thiopyran derivatives, and how can they be resolved?

- Methodological Answer : Studies on analogs like dihydropyrimidinones show conflicting results in cytotoxicity (e.g., IC50 variability across cell lines). Resolving these requires standardized assays (e.g., MTT tests with controlled O2 levels) and metabolomics profiling (LC-MS/MS) to identify off-target interactions. For example, discrepancies in antioxidant activity may arise from thiopyran’s redox sensitivity, requiring anaerobic handling .

Q. What challenges arise in characterizing this compound via X-ray crystallography?

- Methodological Answer : Thiopyran derivatives often form twinned crystals due to sulfur’s polarizability. Solutions include slow evaporation in mixed solvents (e.g., CHCl3/hexane) and low-temperature data collection (100 K) to reduce thermal motion. Software like Olex2 or SHELXT refines disordered sulfur positions, with R-factor thresholds <5% for publication-quality data .

Q. How can this compound be functionalized for use in drug discovery pipelines?

- Methodological Answer : Targeted functionalization includes:

- Mannich reactions : Introducing amine groups at the α-position using formaldehyde and secondary amines.

- Suzuki coupling : Attaching aryl groups via Pd-catalyzed cross-coupling at the β-carbon.

- Epoxidation : Converting the ketone to an epoxide for electrophilic warheads.

Reaction optimization requires monitoring by TLC and GC-MS to track intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。